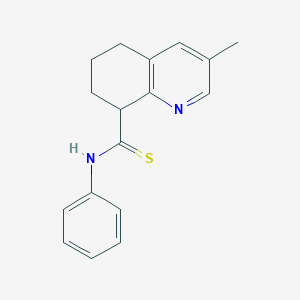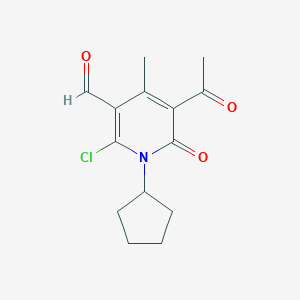
5-Acetyl-2-chloro-1-cyclopentyl-1,6-dihydro-4-methyl-6-oxo-3-pyridinecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-2-chloro-1-cyclopentyl-1,6-dihydro-4-methyl-6-oxo-3-pyridinecarboxaldehyde is a complex organic compound with the molecular formula C14H16ClNO3 and a molecular weight of 281.73 g/mol . This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-chloro-1-cyclopentyl-1,6-dihydro-4-methyl-6-oxo-3-pyridinecarboxaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.
Introduction of Functional Groups: The acetyl, chloro, cyclopentyl, and methyl groups are introduced through various substitution reactions.
Oxidation and Reduction Steps: Specific oxidation and reduction reactions are employed to achieve the desired functional groups at specific positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-chloro-1-cyclopentyl-1,6-dihydro-4-methyl-6-oxo-3-pyridinecarboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Acetyl-2-chloro-1-cyclopentyl-1,6-dihydro-4-methyl-6-oxo-3-pyridinecarboxaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-chloro-1-cyclopentyl-1,6-dihydro-4-methyl-6-oxo-3-pyridinecarboxaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylpyridine: Shares the pyridine ring and chloro group but lacks the acetyl and cyclopentyl groups.
5-Acetyl-2-chloropyridine: Similar structure but without the cyclopentyl and methyl groups.
1-Cyclopentyl-4-methylpyridine: Contains the cyclopentyl and methyl groups but lacks the acetyl and chloro groups.
Uniqueness
5-Acetyl-2-chloro-1-cyclopentyl-1,6-dihydro-4-methyl-6-oxo-3-pyridinecarboxaldehyde is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C14H16ClNO3 |
|---|---|
Molecular Weight |
281.73 g/mol |
IUPAC Name |
5-acetyl-2-chloro-1-cyclopentyl-4-methyl-6-oxopyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H16ClNO3/c1-8-11(7-17)13(15)16(10-5-3-4-6-10)14(19)12(8)9(2)18/h7,10H,3-6H2,1-2H3 |
InChI Key |
DVJOFXFHEBTLHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1C=O)Cl)C2CCCC2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


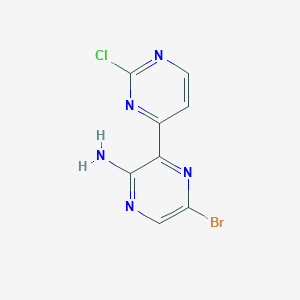
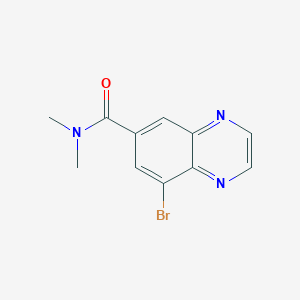
![7,10-Dimethoxy-8,9-dimethyl-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline](/img/structure/B11844913.png)
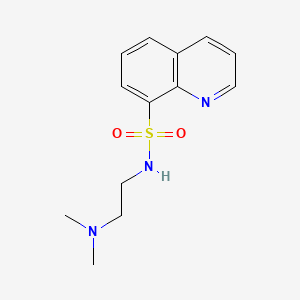

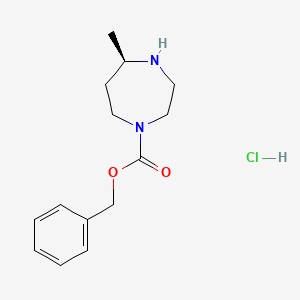
![N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide](/img/structure/B11844937.png)
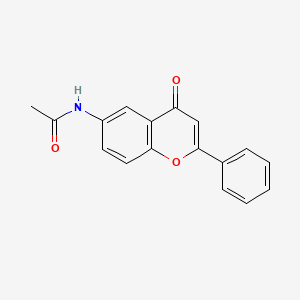


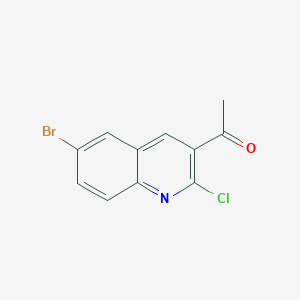
![n-Benzyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11844962.png)
![6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile](/img/structure/B11844966.png)
